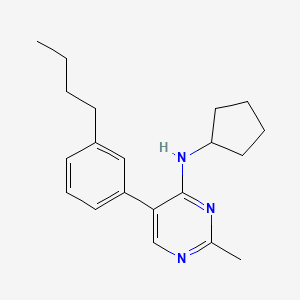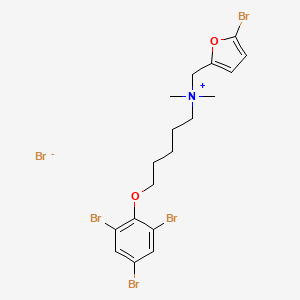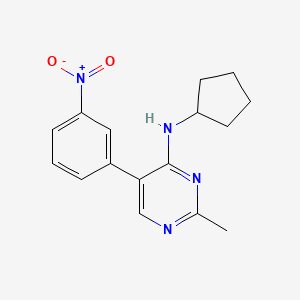
n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopentyl group, a methyl group, and a nitrophenyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Cyclopentyl and Methyl Group Addition: The cyclopentyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.
Analyse Chemischer Reaktionen
Types of Reactions
n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, mild heating.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or methanol, mild heating.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its structural features make it a candidate for kinase inhibition and other enzyme-targeted therapies.
Biological Studies: Researchers use this compound to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.
Industrial Applications:
Wirkmechanismus
The mechanism of action of n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking phosphorylation events critical for cell signaling and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). It shares structural similarities with n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine, particularly in the pyrimidine core.
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine: Another pyrimidine derivative with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to the presence of the cyclopentyl group, which may confer distinct steric and electronic properties, affecting its binding affinity and specificity for molecular targets. Additionally, the combination of the nitrophenyl and methyl groups can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
917896-05-0 |
|---|---|
Molekularformel |
C16H18N4O2 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
N-cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H18N4O2/c1-11-17-10-15(12-5-4-8-14(9-12)20(21)22)16(18-11)19-13-6-2-3-7-13/h4-5,8-10,13H,2-3,6-7H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
UGLPYBOZGHGSRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)
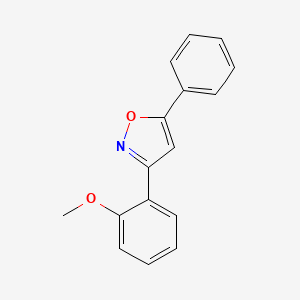
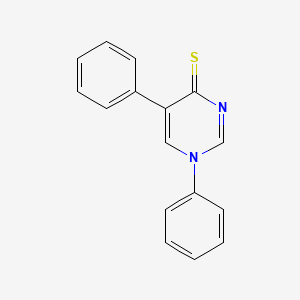
![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)
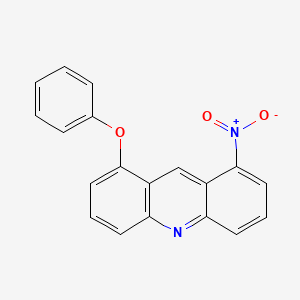
![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)

![6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B12919852.png)


